molecular formula C26H26N6O5S B8002883 Proflavine hemisulfate hydrate

Proflavine hemisulfate hydrate

Cat. No. B8002883
M. Wt: 534.6 g/mol
InChI Key: DTRLDKDFCPUGCA-UHFFFAOYSA-N
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Description

Proflavine hemisulfate hydrate is a small, amphipathic, acridine-derived fluorescent dye . It is used as a rapid stain for cytological studies of biological specimens, staining cytoplasmic structures and nuclei . Proflavine has the capability to intercalate double-stranded DNA .


Molecular Structure Analysis

The molecular structure of Proflavine hemisulfate hydrate was solved using direct and search methods . The asymmetric unit contains four proflavine molecules, two sulfate ions, and seven water molecules . The structure was refined to a final R of 0.074 for 4738 statistically significant reflections .


Chemical Reactions Analysis

Proflavine hemisulfate hydrate has been used as a constituent of a drug delivery carrier, where it is a very good DNA intercalator . Probable excited-state interactions like fluorescence resonance energy transfer (FRET), photo-induced electron transfer (PET), etc. between Proflavine and Carbon Nanodots (CNDs) have been studied .


Physical And Chemical Properties Analysis

Proflavine hemisulfate hydrate has a solubility of 10mg/ml in water . It absorbs strongly in the blue region at 445 nm (in water at pH 7) . It can be stored at room temperature .

Scientific Research Applications

  • Use as a Fluorescent Contrast Agent for Cytology : Proflavine hemisulfate serves as a rapid stain for cytological examination of biological specimens, such as oral squamous cells and leukocytes. This application leverages its ability to fluorescently stain cell nuclei and cytoplasmic structures due to its amphipathic structure and DNA intercalation capability. Quantitative analysis of digital images of proflavine-stained cells can detect significant morphological differences between different cell types (Prieto et al., 2015).

  • Stability for Early Detection of Oral Cancer : Proflavine hemisulfate solutions are used as fluorescence contrast agents to visualize cell nuclei in high-resolution optical imaging devices, aiding in early oral cancer screening. The chemical and physical stability of proflavine solutions at different storage conditions is crucial for its efficacy in these diagnostic procedures (Kawedia et al., 2016).

  • Micellar-Mediated Binding Interaction with Salicylic Acid : The molecular interactions between salicylic acid and proflavine hemisulfate in a micellar environment have been studied. This interaction, analyzed using fluorescence and UV-VIS absorption spectroscopy, provides insights into the binding mechanism and nature of the binding force between these molecules (Patil et al., 2013).

  • Crystal Structure Analysis : The crystal and molecular structure of proflavine hemisulfate hydrate has been determined, revealing strong intermolecular interactions and a complex hydrogen-bonding pattern in its structure. This knowledge is crucial for understanding its interaction with other molecules and its overall behavior in various applications (Jones & Neidle, 1975).

  • Potential in Developing Live Attenuated Bacterial Vaccines : Research has explored the use of proflavine hemisulfate in developing attenuated bacteria as potential live vaccines. This approach involves modifying bacteria through chemical-resistance strategy to develop safe and efficacious vaccines (Pridgeon et al., 2013).

  • Application in Diagnostic Imaging : Proflavine hemisulfate has been used as a contrast medium in both widefield and high-resolution imaging to characterize morphological changes associated with various gastrointestinal conditions. This application has shown potential in real-time, in vivo diagnoses (Thekkek et al., 2012).

Safety And Hazards

Proflavine hemisulfate hydrate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

Proflavine hemisulfate hydrate has been used in the development of a drug delivery carrier, where it is a very good DNA intercalator . Therefore, DNA can be used as a sequestering agent for Proflavine from a CND–Proflavine nano-assembly . This indicates controlled release of Proflavine into the DNA microenvironment by CNDs, which shows their utility as an efficient drug delivery agent .

Relevant Papers The papers analyzed for this response include a study on the use of Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology , a study on the complexation and fluorescence behavior of Proflavine with chemically engineered amine capped carbon nanodots , and a safety data sheet for Proflavine hemisulfate .

properties

IUPAC Name

acridine-3,6-diamine;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H11N3.H2O4S.H2O/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4;/h2*1-7H,14-15H2;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRLDKDFCPUGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Proflavine hemisulfate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19748
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Product Name

Proflavine hemisulfate hydrate

CAS RN

1811-28-5
Record name 3,6-Acridinediamine, sulfate (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Proflavine hemisulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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